Introduction: The Emergence of Cyanophenolic Compounds in Drug Discovery
Introduction: The Emergence of Cyanophenolic Compounds in Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 3-Cyano-5-Phenylphenol Derivatives and Related Cyanophenolic Scaffolds
The intersection of the cyano group and a phenolic ring system creates a molecular scaffold with significant potential in medicinal chemistry. The cyano group, a versatile functional group, can act as a hydrogen bond acceptor, a dipole, and a bioisostere for other functionalities, while also being a key precursor for various heterocyclic syntheses.[1][2] The phenol moiety is a classic pharmacophore, known for its ability to engage in hydrogen bonding and its role in antioxidant activity through the donation of its phenolic hydrogen.[3][4][5] The combination of these features in structures like 3-cyano-5-phenylphenol and its derivatives results in compounds with a wide spectrum of biological activities. These scaffolds have garnered attention for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[6][7][8] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of molecules, offering insights for researchers and professionals in drug development.
Chapter 1: Synthetic Strategies and Methodologies
The synthesis of cyanophenolic derivatives often employs robust and versatile chemical reactions that allow for the construction of diverse molecular libraries. Multi-component reactions (MCRs) are particularly efficient, enabling the one-pot synthesis of complex structures with high atom economy.[9] For instance, a common approach involves the reaction of aldehydes, malononitrile, and various 1,3-dicarbonyl compounds or phenols, often catalyzed by green and reusable catalysts.[9] Another key reaction is the Knoevenagel condensation, which is instrumental in synthesizing derivatives like (E)-2-cyano-3-(substituted phenyl)acrylamides from substituted phenyl aldehydes and cyanoacetamide.[10][11][12]
Protocol 1: General Procedure for One-Pot Multi-Component Synthesis of Substituted Cyanopyridines
This protocol is a representative example of the efficient synthesis of complex cyanopyridine derivatives, which often share the core cyano-phenyl structural motif.
-
Reagent Preparation: A mixture of an appropriate aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) is prepared in a suitable alcohol solvent such as ethanol (5 mL).
-
Catalyst Addition: A catalyst, such as doped animal bone meal or another basic catalyst, is added to the mixture.[9]
-
Reaction Conditions: The reaction mixture is refluxed with vigorous stirring. Progress is monitored by thin-layer chromatography (TLC). Microwave irradiation can be used as an alternative heating method to significantly reduce reaction times.[9][13]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Isolation: The resulting residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the final product.[9]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][14]
Causality Behind Experimental Choices: The choice of a multi-component, one-pot reaction is driven by efficiency and sustainability, minimizing solvent waste and purification steps. The use of microwave irradiation is a modern technique to accelerate reaction rates by providing uniform and rapid heating, often leading to higher yields and cleaner product profiles compared to conventional heating.[13]
Chapter 2: Anticancer Activity
Derivatives containing the cyano-phenyl scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[7] The mechanisms of action are diverse and often involve the inhibition of key proteins essential for cancer cell survival and proliferation.
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives showed excellent anti-tumor activity against various cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (hepatocellular carcinoma).[15][16] One of the most promising compounds from this series exhibited IC₅₀ values in the nanomolar range, proving to be significantly more potent than the reference compound MX-58151.[15] Similarly, pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives have shown a broad spectrum of antiproliferative activity, with evidence suggesting tubulin polymerization inhibition as a potential mechanism.[17] Other cyanopyridine derivatives have been investigated as inhibitors of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis.[18]
Data Summary: In Vitro Cytotoxicity of Selected Cyanophenyl Derivatives
| Compound Class | Cell Line | IC₅₀ Value | Reference |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine (Compound 27) | A549 (Lung) | 22 nM | Zhang F, et al. (2011).[15] |
| H460 (Lung) | 0.23 nM | Zhang F, et al. (2011).[15] | |
| HT-29 (Colon) | 0.65 nM | Zhang F, et al. (2011).[15] | |
| SMMC-7721 (Hep) | 0.77 nM | Zhang F, et al. (2011).[15] | |
| Bromophenol Derivatives | A549 (Lung) | 1.8 - 4.8 nM | Shi, D., et al. (2022).[19][20] |
| Bel7402 (Hep) | 3.18 µg/mL | Shi, D., et al. (2022).[19][20] | |
| Pyrrolo[2,1-a]isoquinoline Derivatives | Broad Panel | GI₅₀ < 10 µM | Ionașcu, C., et al. (2021).[17] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method to assess the in vitro cytotoxic activity of novel compounds.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then serially diluted in culture medium. The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Chapter 3: Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Cyanophenolic derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[21][22]
Novel 3-cyanoquinoline derivatives have been synthesized and shown to be effective inhibitors of human cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory pathway.[13] Molecular docking studies revealed that these derivatives interact effectively with the active site of COX-2.[13] Similarly, certain pyrazolone and thiazol-4-one derivatives containing the cyano-phenyl motif have demonstrated significant anti-inflammatory activity by targeting the 5-lipoxygenase (5-LOX) enzyme.[21] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Visualizing the Mechanism: The COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by 3-cyano-phenylphenol derivatives.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for assessing the COX-2 inhibitory potential of test compounds.
-
Enzyme and Substrate: Human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Assay Buffer: The reaction is performed in a suitable buffer (e.g., Tris-HCl) at a physiological pH.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or a reference inhibitor like celecoxib) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification: The product of the reaction (e.g., Prostaglandin E2, PGE2) is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
IC₅₀ Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined from the dose-response curve.
Trustworthiness of the Protocol: This assay is self-validating through the inclusion of a known selective COX-2 inhibitor (celecoxib) as a positive control. This ensures that the assay is performing as expected and provides a benchmark against which the potency of the new derivatives can be judged.
Chapter 4: Antimicrobial and Antioxidant Activities
Antimicrobial Properties
The versatility of the cyanophenolic scaffold extends to antimicrobial applications. Various derivatives have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[23] For example, certain pyrazole derivatives carrying a cyano-azoxy group displayed notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and interesting antifungal activity against Candida species.[24] The presence of the cyano group was deemed essential for this activity.[24] Other studies on Schiff bases derived from 3-aminophenol have also reported good antimicrobial efficacy against tested microbial strains.[25]
Antioxidant Capacity
The phenolic hydroxyl group is a well-established radical scavenger.[3] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. This mechanism is central to the antioxidant activity of 3-cyano-5-phenylphenol derivatives.
The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[3][11] Studies on various phenolic compounds, including those structurally related to the topic, have demonstrated significant radical scavenging activity, often comparable to or exceeding that of standard antioxidants like ascorbic acid or Trolox.[11][26][27] For instance, novel derivatives of 5-aminosalicylic acid incorporating a cyano group showed promising dual antioxidant activity in both DPPH and nitric oxide scavenging assays.[11]
Visualizing the Drug Discovery Workflow
Caption: General workflow for the discovery of bioactive cyanophenolic derivatives.
Chapter 5: Broader Enzyme Inhibition and CNS Activity
Beyond inflammation and cancer, cyanophenolic structures act on a variety of other biological targets.
-
Tyrosinase Inhibition: (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme crucial for melanin production.[10] This suggests their potential application in treating hyperpigmentation disorders. Docking simulations indicated that these compounds bind directly to the enzyme's active site.[10]
-
Xanthine Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives, where a cyano group on the phenyl ring was a key feature, exhibited potent inhibition of xanthine oxidase in the micromolar to submicromolar range.[28] This enzyme is a target for treating gout.
-
CNS Activity: The (3-cyano-5-fluorophenyl)biaryl scaffold has been extensively studied for its role as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu₅).[29][30] These NAMs have therapeutic potential in treating anxiety, addiction, and Parkinson's disease.[29] The development of structure-activity relationships (SAR) in this series has led to tool compounds with good brain exposure and efficacy in animal models of anxiety and addiction.[29][30]
Chapter 6: Structure-Activity Relationships (SAR)
Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For 3-cyano-phenylphenol derivatives and related scaffolds, several key SAR trends have been observed:
-
The Cyano Group: The cyano group is frequently essential for potent activity. Its removal or replacement often leads to a significant decrease in potency, as seen in antimicrobial pyrazoles and xanthine oxidase inhibitors.[24][28] It plays a crucial role in positioning the ligand within the active site through hydrogen bonding or polar interactions.[2]
-
The Phenolic Hydroxyl Group: This group is critical for antioxidant activity. Its presence and position on the aromatic ring are crucial for radical scavenging efficacy.[26] In enzyme inhibition, it can act as a key hydrogen bond donor/acceptor.
-
Substitution on the Phenyl Ring(s): The nature and position of substituents on the phenyl rings dramatically influence activity and selectivity.
-
In anticancer pyridine derivatives, halogen groups on the benzene ring were found to be fundamental for their antitumor effect.[16]
-
In mGlu₅ modulators, the specific biaryl substitution pattern is key to achieving high potency and favorable pharmacokinetic properties.[30]
-
For tyrosinase inhibitors, the substitution pattern on the phenyl ring of the acrylamide scaffold directly impacts inhibitory strength.[10]
-
-
The Core Heterocycle: When the cyano-phenylphenol motif is incorporated into a larger heterocyclic system (e.g., pyridine, quinoline, pyrazole), the nature of that heterocycle dictates the overall pharmacological profile, directing the molecule toward specific targets like kinases, inflammatory enzymes, or CNS receptors.[6][13][15]
Conclusion and Future Outlook
The 3-cyano-5-phenylphenol scaffold and its broader family of cyanophenolic derivatives represent a highly versatile and privileged structure in modern drug discovery. The synthetic accessibility of these compounds, combined with their ability to interact with a wide array of biological targets, underscores their therapeutic potential. The research highlighted in this guide demonstrates significant progress in developing potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents from this chemical class.
Future efforts should focus on leveraging the established structure-activity relationships for more targeted drug design. The optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro and in vivo results into clinical candidates. As our understanding of the molecular basis of disease continues to grow, the rational design of novel cyanophenolic derivatives holds great promise for addressing unmet medical needs across multiple therapeutic areas.
References
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2020). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. ResearchGate. [Link]
-
Abdelaziz, M., et al. (2025). Eco‐Friendly Synthesis, Molecular Docking, and Anti‐Inflammatory Activities of Novel 3‐Cyanoquinoline Derivatives via Microwave Irradiation. ChemistrySelect. [Link]
-
Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry. [Link]
-
Request PDF. (2025). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate. [Link]
-
Lindsley, C. W., et al. (2011). (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction. ACS Chemical Neuroscience. [Link]
-
Gomaa, A. M., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molecules. [Link]
-
Mondal, S., & Ghorai, P. (2025). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules. [Link]
-
Cusan, C., et al. (2007). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies. [Link]
-
Lindsley, C. W., et al. (2011). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. ACS Chemical Neuroscience. [Link]
-
Wu, Q., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. [Link]
-
Taylor & Francis Online. (Date not available). Cyano groups – Knowledge and References. [Link]
-
Kim, D. H., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry. [Link]
-
Shi, D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]
-
Khalaf, H. S., et al. (2025). Cyanopyridine‐based anticancer agents. ResearchGate. [Link]
-
Shi, D., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Semantic Scholar. [Link]
-
Rajan, R., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. [Link]
-
Sanna, C., et al. (2011). Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]
-
Zhang, D., et al. (2022). Three new anti-inflammatory stilbenoids and a diphenyl ether derivative from Cajanus cajan. Fitoterapia. [Link]
-
Kariuki, B. M., et al. (2015). Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model. New Journal of Chemistry. [Link]
-
BuyersGuideChem. (Date not available). 3-Cyano-5-phenylphenol | 939771-50-3. [Link]
-
Soujanya, C. H., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]
-
D'hooghe, M., et al. (2016). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. [Link]
-
Ríos-Lombardía, N., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]
-
El-Naggar, M., et al. (2026). Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
-
Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Russo, G. L., et al. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Biochemical Pharmacology. [Link]
-
Aouf, N.-E., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. [Link]
-
Al-Obeidi, F. A., et al. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules. [Link]
-
Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
-
ResearchGate. (Date not available). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. [Link]
-
Bardaweel, S. K., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]
-
Iseki, M., et al. (2016). Preparation and antioxidant/pro-oxidant Activities of 3-monosubstituted 5-hydroxyoxindole Derivatives. Journal of Clinical Biochemistry and Nutrition. [Link]
-
Ionașcu, C., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]
-
BioWorld. (2026). Nanjing Anji Biotechnology synthesizes new OGDH inhibitors. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. [Link]
-
Wright, B. D., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]
-
Bal-Demirci, T., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]
-
Cowan, M. M. (1999). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Clinical Microbiology Reviews. [Link]
-
Boyadzhieva, S. S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants. [Link]
-
Stefanis, E., et al. (2018). Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species. Molecules. [Link]
-
Wang, M., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Chemical Neuroscience. [Link]
-
Chen, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Future Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. benthamscience.com [benthamscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and in vitro antimicrobial activities of new (cyano-NNO-azoxy)pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]
- 27. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
